molecular formula CH3BrClN B14458132 Methanamine, N-bromo-N-chloro- CAS No. 76019-33-5

Methanamine, N-bromo-N-chloro-

Cat. No.: B14458132
CAS No.: 76019-33-5
M. Wt: 144.40 g/mol
InChI Key: FRIBUMIADSHHKU-UHFFFAOYSA-N
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Description

Methanamine, N-bromo-N-chloro- is a halogenated amine compound It is known for its unique chemical properties due to the presence of both bromine and chlorine atoms attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-bromo-N-chloro- can be synthesized through the halogenation of methanamine. The process typically involves the reaction of methanamine with bromine and chlorine under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the presence of catalysts like ammonium nitrate or ferric chloride can enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of Methanamine, N-bromo-N-chloro- involves large-scale halogenation processes. The use of continuous flow reactors ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-bromo-N-chloro- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Halogenation: The compound itself can act as a halogenating agent for other substrates.

Common Reagents and Conditions

Common reagents used in reactions with Methanamine, N-bromo-N-chloro- include:

    Nucleophiles: Such as hydroxide ions, amines, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding nitroso or nitro compounds.

Scientific Research Applications

Methanamine, N-bromo-N-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanamine, N-bromo-N-chloro- involves the interaction of its halogen atoms with target molecules. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • N-chloro-N-iodomethanamine
  • N-bromo-N-iodomethanamine
  • N-chloro-N-fluoromethanamine

Uniqueness

Methanamine, N-bromo-N-chloro- is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity compared to compounds with only one type of halogen. This dual halogenation allows for a broader range of chemical reactions and applications .

Conclusion

Methanamine, N-bromo-N-chloro- is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications.

Properties

CAS No.

76019-33-5

Molecular Formula

CH3BrClN

Molecular Weight

144.40 g/mol

IUPAC Name

N-bromo-N-chloromethanamine

InChI

InChI=1S/CH3BrClN/c1-4(2)3/h1H3

InChI Key

FRIBUMIADSHHKU-UHFFFAOYSA-N

Canonical SMILES

CN(Cl)Br

Origin of Product

United States

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